molecular formula C14H15N3O B3875100 4-(5-phenyl-2-pyrimidinyl)morpholine

4-(5-phenyl-2-pyrimidinyl)morpholine

Cat. No.: B3875100
M. Wt: 241.29 g/mol
InChI Key: NZWWFJHUZSOZJY-UHFFFAOYSA-N
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Description

4-(5-phenyl-2-pyrimidinyl)morpholine is a chemical compound that contains a morpholine ring and a pyrimidine ring . Morpholine is an organic chemical compound that features both amine and ether functional groups . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . By one-step homopolymerization of MPAP and different dianhydrides, three new polyimides (PIs) were synthesized .


Molecular Structure Analysis

The molecular formula of this compound is C14H15N3O, and its molecular weight is 241.29 . The structure of this compound includes a morpholine ring and a pyrimidine ring .

Mechanism of Action

While the specific mechanism of action for 4-(5-phenyl-2-pyrimidinyl)morpholine is not mentioned in the retrieved papers, pyrimidines have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for 4-(5-phenyl-2-pyrimidinyl)morpholine could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards. The compound could also be studied for potential pharmacological applications, given the diverse effects exhibited by pyrimidines .

Properties

IUPAC Name

4-(5-phenylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-4-12(5-3-1)13-10-15-14(16-11-13)17-6-8-18-9-7-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWFJHUZSOZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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